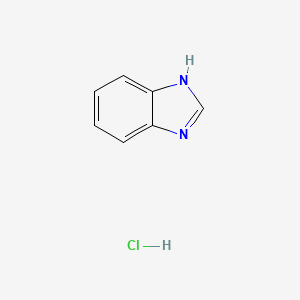![molecular formula C10H15F2NO4 B3111322 1-[(Tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid CAS No. 1822567-84-9](/img/structure/B3111322.png)
1-[(Tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid
描述
1-[(Tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a difluoropyrrolidine carboxylic acid The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations
作用机制
Target of Action
The primary target of 1-(tert-Butoxycarbonyl)-3,3-difluoropyrrolidine-2-carboxylic acid is the amine group in organic compounds . The compound is used as a protecting group in organic synthesis, particularly for amines .
Mode of Action
The compound, also known as a BOC group, interacts with amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the addition of the BOC group to the amines, effectively protecting them during the synthesis process .
Biochemical Pathways
The BOC group plays a crucial role in the synthesis of peptides and other organic compounds. It is involved in the protection and deprotection of amines, which is a key step in many biochemical pathways . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Result of Action
The primary result of the action of 1-(tert-Butoxycarbonyl)-3,3-difluoropyrrolidine-2-carboxylic acid is the protection of amines during organic synthesis . This allows for more complex reactions to take place without unwanted interactions involving the amines . The compound has been used in the synthesis of various organic compounds, including peptides .
Action Environment
The action of 1-(tert-Butoxycarbonyl)-3,3-difluoropyrrolidine-2-carboxylic acid is influenced by several environmental factors. For instance, the addition of the BOC group to amines occurs under aqueous conditions . The removal of the BOC group can be accomplished with strong acids . Therefore, both the pH and the solvent used can significantly impact the compound’s action, efficacy, and stability.
准备方法
The synthesis of 1-[(Tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the amine group: The amine group of the pyrrolidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of fluorine atoms: The difluoropyrrolidine moiety is synthesized by introducing fluorine atoms through halogenation reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Formation of the carboxylic acid: The carboxylic acid group is introduced through oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
化学反应分析
1-[(Tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Oxidation and reduction reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Major products formed from these reactions include deprotected amines, reduced alcohols, and peptide-linked derivatives .
科学研究应用
1-[(Tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
相似化合物的比较
1-[(Tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid can be compared with other Boc-protected compounds, such as:
1-[(Tert-butoxy)carbonyl]-3-piperidinecarboxylic acid: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
1-[(Tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid: Contains a methyl group on the piperidine ring, adding steric hindrance.
1-[(Tert-butoxy)carbonyl]-2-azetidinecarboxylic acid: Features a smaller azetidine ring, affecting its reactivity and steric properties.
The uniqueness of this compound lies in its difluorinated pyrrolidine ring, which imparts distinct electronic and steric characteristics, making it valuable for specific synthetic applications .
属性
IUPAC Name |
3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-4-10(11,12)6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKGTPMAQQHAOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


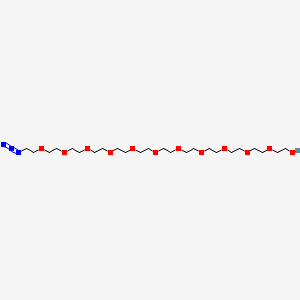
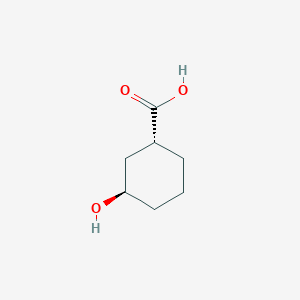
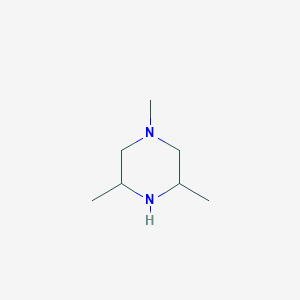
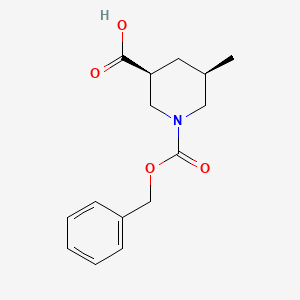
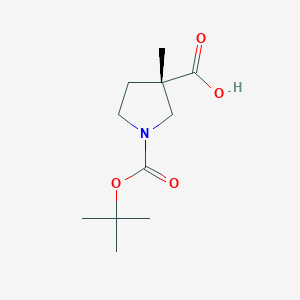
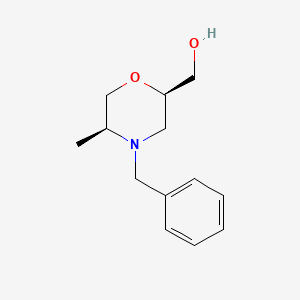
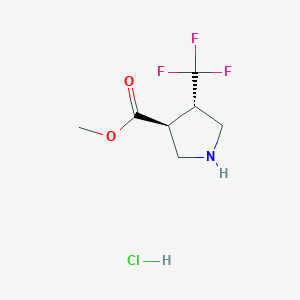
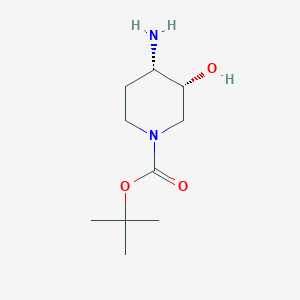
![Ethyl 2-{[(4-methylphenyl)methyl]amino}acetate](/img/structure/B3111306.png)
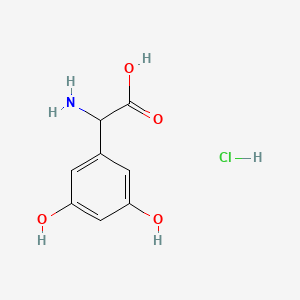
![2-(tert-Butyl) 3-ethyl 2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B3111319.png)
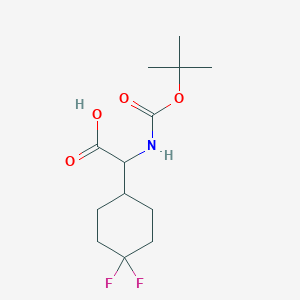
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B3111331.png)
